molecular formula C10H15N3O B2979465 N-cyclopentyl-4-methoxypyrimidin-2-amine CAS No. 1311936-04-5

N-cyclopentyl-4-methoxypyrimidin-2-amine

Cat. No.: B2979465
CAS No.: 1311936-04-5
M. Wt: 193.25
InChI Key: AYLSFPVNBIWHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-methoxypyrimidin-2-amine is a pyrimidine derivative characterized by a methoxy group at position 4 of the pyrimidine ring and a cyclopentylamine substituent at position 2. These compounds are intermediates in medicinal chemistry, often explored for their antimicrobial, antifungal, and immunomodulatory properties .

Properties

IUPAC Name

N-cyclopentyl-4-methoxypyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-9-6-7-11-10(13-9)12-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLSFPVNBIWHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-methoxypyrimidin-2-amine can be achieved through several methods. One common approach involves the reaction of cyclopentylamine with 4-methoxypyrimidine-2-carbaldehyde under suitable conditions. The reaction typically requires a base such as diisopropylethylamine (DIPEA) and a solvent like ethyl acetate at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-methoxypyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent like dichloromethane.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3) and a solvent such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of sulfoxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-cyclopentyl-4-methoxypyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways involved in inflammation and immune response .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of N-cyclopentyl-4-methoxypyrimidin-2-amine analogues:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Features Biological Activity Reference
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine - 4-Methoxyphenylaminomethyl
- 2-Fluorophenyl
- 6-Methyl
Intramolecular N–H⋯N hydrogen bonding; dihedral angles 12.8°–86.1° Antibacterial, antifungal
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine - 4-Methoxyphenyl
- Trifluoromethylphenyl
Weak C–H⋯O and C–H⋯π interactions Immunomodulatory potential
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine - 4-Ethoxyphenylaminomethyl
- 2-Fluorophenyl
R₂²(14) dimer motif via N–H⋯N and π–π stacking Structural stability studies
4-(2-Chloro-4-nitrophenyl)-6-methylpyrimidin-2-amine - 2-Chloro-4-nitrophenyl
- 6-Methyl
Chloro and nitro groups enhance electrophilicity Not explicitly stated; likely bioactive
5-(4-Methoxyphenyl)pyrimidin-2-amine - 4-Methoxyphenyl at position 5 Simple structure with high purity (95%) Intermediate for drug synthesis
4-Methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine - Cyclopentane-fused pyrimidine
- 4-Methoxy
Increased lipophilicity from cyclopentane Unknown; structural analog

Key Differences and Implications

Substituent Effects: Methoxy vs. Ethoxy: Ethoxy groups (e.g., ) may enhance metabolic stability compared to methoxy due to increased steric bulk, but reduce solubility. Cyclopentyl vs. Phenyl: Cyclopentyl groups (e.g., ) increase lipophilicity, improving membrane permeability but possibly reducing aqueous solubility.

Biological Activity: Compounds with fluorophenyl or trifluoromethyl groups (e.g., ) show pronounced antimicrobial activity, likely due to enhanced electronegativity and target affinity. Hydrogen-bonding motifs (e.g., N–H⋯N in ) correlate with crystalline stability, which may influence formulation and bioavailability.

Physicochemical Properties :

  • Molecular weights range from 201.23 g/mol () to 267.37 g/mol (), impacting pharmacokinetic profiles.
  • Dihedral angles (e.g., 12.8°–86.1° in ) affect molecular planarity and interaction with biological targets.

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